 
            | REACTION_CXSMILES | F[C:2]([N:7](C)C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.CN([C:17](=[CH2:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])C.[CH3:24][NH:25]N>C(#N)C>[F:5][CH:3]([F:4])[C:2]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:23][N:25]([CH3:24])[N:7]=1 | 
| Name | |
| Quantity | 
                                                                                    10.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC(C(F)F)(F)N(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    50 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    26 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(F)(F)F                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC#N                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            ethyl dimethylaminoacrylate                                                                                                                                                                     | 
| Quantity | 
                                                                                    8.67 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CN(C)C(C(=O)OCC)=C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            methylhydrazine                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNN                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was stirred for 30 min                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The mixture was stirred at RT for 2 h                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                After stirring at RT for 2 h                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the acetonitrile was removed completely under reduced pressure                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered off                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                Distillation under reduced pressure                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washing with cyclohexane                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC(C1=NN(C=C1C(=O)OCC)C)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.9% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |